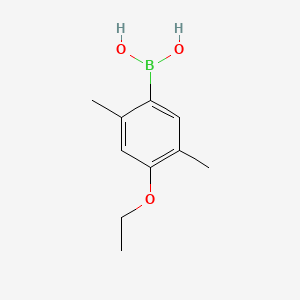

(4-Ethoxy-2,5-dimethylphenyl)boronic acid

Description

Significance of Arylboronic Acids as Versatile Building Blocks and Functional Molecules

Arylboronic acids are organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their prominence in synthetic chemistry stems from their unique combination of stability, versatility, and reactivity. nih.gov They are generally stable, crystalline solids with low toxicity, making them easy to handle and store. nih.govresearchgate.net

The most notable application of arylboronic acids is as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. chemrxiv.orgharvard.edu This reaction, which was recognized with the 2010 Nobel Prize in Chemistry, is a powerful and widely used method for forming carbon-carbon (C-C) bonds, a fundamental process in the synthesis of complex organic molecules. chemrxiv.orgmdpi.com The Suzuki-Miyaura reaction is valued for its mild reaction conditions and tolerance of a wide variety of functional groups, which has led to its extensive use in the pharmaceutical industry and materials science. chemrxiv.org

Beyond C-C bond formation, arylboronic acids are also used in other significant transformations, such as the Chan-Lam coupling for forming carbon-nitrogen (C-N) bonds. chemrxiv.org Their utility extends into medicinal chemistry, where the boronic acid moiety can act as a bioisostere of carboxylic acids and form reversible covalent bonds with active site residues in enzymes. nih.govresearchgate.net This has led to the development of boronic acid-containing drugs, most famously the proteasome inhibitor Bortezomib, used in cancer therapy. chemrxiv.orgnih.gov The introduction of a boronic acid group can modify the selectivity and pharmacokinetic properties of bioactive molecules. nih.govnih.gov

The Position of (4-Ethoxy-2,5-dimethylphenyl)boronic Acid within the Arylboronic Acid Landscape

This compound, with the chemical formula C₁₀H₁₅BO₃, is a specifically substituted arylboronic acid. Its structure features a phenyl ring with an ethoxy group (-OCH₂CH₃) and two methyl groups (-CH₃) in addition to the boronic acid functionality. These substituents impart distinct electronic and steric properties that define its reactivity and potential applications compared to other arylboronic acids.

The ethoxy and methyl groups are both considered electron-donating groups. The presence of electron-donating groups on the aromatic ring generally increases the pKa of the boronic acid, making it less acidic. nih.gov This can influence the compound's behavior in chemical reactions, particularly the transmetalation step in Suzuki-Miyaura couplings. The substitution pattern—with groups at the 2, 4, and 5 positions—also creates a unique steric environment around the boronic acid group, which can affect its ability to approach and react with other molecules.

Below are the key properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅BO₃ lookchem.comuni.lu |

| Molecular Weight | 194.04 g/mol lookchem.com |

| CAS Number | 1217500-56-5 lookchem.com |

| IUPAC Name | This compound uni.lu |

Overview of Key Academic Research Trajectories for Boronic Acid Derivatives

The unique properties of boronic acids have spurred diverse and active areas of academic and industrial research. Current investigations continue to expand their utility far beyond their initial applications.

Advanced Cross-Coupling Reactions: While the Suzuki-Miyaura reaction is well-established, research continues to develop more efficient and greener catalytic systems, often utilizing palladium nanoparticles on various supports. mdpi.com Scientists are also exploring the coupling of increasingly complex and sterically hindered boronic acids and aryl halides to synthesize novel materials and drug candidates. mdpi.com The development of boronic acid derivatives that are more robust and easier to handle, such as aryltrifluoroborates and MIDA boronates, represents another significant research focus, as these compounds can offer improved stability and reactivity in certain synthetic contexts. harvard.edu

Medicinal Chemistry and Drug Discovery: Following the success of drugs like Bortezomib, there is intense interest in developing new boronic acid-based therapeutics. nih.govnih.gov Research is focused on designing boronic acids as inhibitors for various enzyme classes, particularly serine proteases. researchgate.netaablocks.com This has led to the investigation of boronic acids as potential anticancer, antibacterial, and antiviral agents. nih.govnih.gov The ability of the boronic acid moiety to be fine-tuned to achieve specific biological interactions makes it a valuable scaffold in drug design. nih.gov

Sensing and Diagnostics: A major research trajectory involves the use of boronic acids in chemical sensors. rsc.org Because boronic acids can reversibly bind with 1,2- and 1,3-diols to form cyclic esters, they are ideal for creating fluorescent sensors to detect saccharides and glycoproteins. rsc.orgresearchgate.net This has significant implications for monitoring blood glucose levels and for diagnostic applications, such as identifying cancer cells by detecting specific saccharides on their surface. rsc.org

Supramolecular Chemistry and Materials Science: The reversible nature of the bond between boronic acids and diols is being exploited in materials science and supramolecular chemistry. researchgate.net This dynamic covalent chemistry allows for the construction of self-healing materials, gels, and organized architectures like macrocycles and porous covalent organic frameworks (COFs). mdpi.comresearchgate.net These materials have potential applications in separation, storage, and catalysis.

Structure

2D Structure

Propriétés

IUPAC Name |

(4-ethoxy-2,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-4-14-10-6-7(2)9(11(12)13)5-8(10)3/h5-6,12-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSUJJZAQIIJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)OCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659355 | |

| Record name | (4-Ethoxy-2,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-56-5 | |

| Record name | (4-Ethoxy-2,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-2,5-dimethylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Arylboronic Acid Derivatives, Highlighting Relevance to 4 Ethoxy 2,5 Dimethylphenyl Boronic Acid Structure

Evolution of Synthetic Strategies for Arylboronic Acids

The synthesis of arylboronic acids has progressed significantly from early methods that often required harsh conditions and had limited functional group tolerance. google.com The evolution of these strategies has been driven by the need for milder, more efficient, and more versatile routes to access a wide array of structurally diverse arylboronic acids.

Modern Approaches to Boronic Acid Preparation

Modern synthetic methods have expanded the toolkit for chemists, offering various pathways to arylboronic acids. Traditional methods often involved the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate (B1201080) esters. nih.govwordpress.com While still in use, these methods can be limited by their incompatibility with certain functional groups. nih.gov

Contemporary approaches have introduced transition metal-catalyzed reactions that exhibit greater functional group tolerance. google.com Palladium-catalyzed borylation of aryl halides or triflates with diboron reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂), is a widely adopted method. nih.govnih.gov This approach allows for the direct synthesis of boronate esters, which can then be hydrolyzed to the corresponding boronic acids. nih.gov

Another significant advancement is the direct C-H borylation of arenes, catalyzed by transition metals like iridium and rhodium. nih.govmadridge.org This method is highly atom-economical as it avoids the pre-functionalization of the aromatic ring. nih.gov The regioselectivity of C-H borylation is often governed by steric and electronic factors, which is particularly relevant for substituted arenes like the precursor to (4-Ethoxy-2,5-dimethylphenyl)boronic acid. madridge.orgnih.gov

The following table summarizes some key modern approaches to arylboronic acid synthesis:

| Method | Description | Catalyst/Reagent | Advantages | Disadvantages |

| Organometallic Routes | Reaction of Grignard or organolithium reagents with borate esters. nih.govwordpress.com | RMgX or RLi, B(OR')₃ | Well-established, readily available starting materials. | Limited functional group tolerance, requires stoichiometric organometallic reagents. nih.gov |

| Palladium-Catalyzed Borylation | Cross-coupling of aryl halides/triflates with diboron reagents. nih.govnih.gov | Pd catalysts, B₂pin₂ | High functional group tolerance, mild reaction conditions. | Requires pre-functionalized arenes. |

| Iridium-Catalyzed C-H Borylation | Direct borylation of C-H bonds in arenes. nih.govmadridge.org | Ir catalysts, B₂pin₂ or HBpin | High atom economy, avoids pre-functionalization. nih.gov | Regioselectivity can be challenging to control. madridge.org |

| Rhodium-Catalyzed Borylation | Borylation of aryl halides or C-H bonds. | Rh catalysts | Can offer complementary selectivity to other metals. | May require specific ligands for high efficiency. |

Compatibility of Functional Groups in Boronic Acid Synthesis

A crucial aspect of modern synthetic methodologies is their compatibility with a wide range of functional groups. molport.com This is particularly important when synthesizing complex molecules where sensitive functional groups must be preserved. The development of sterically hindered boronic esters, such as those derived from pinacol, has been instrumental in protecting the boronic acid moiety during subsequent reaction steps. nih.gov

N-methyliminodiacetic acid (MIDA) boronates are another class of protected boronic acids that exhibit exceptional stability to a broad spectrum of reaction conditions, including strongly acidic and oxidative environments. nih.gov They are also compatible with chromatography, which simplifies purification processes. nih.gov The MIDA group can be easily removed under mild basic conditions to liberate the free boronic acid. nih.gov This strategy allows for the synthesis of complex boronic acids through multi-step sequences. nih.gov

The synthesis of this compound would benefit from methods that tolerate the ether (ethoxy) and alkyl (dimethyl) groups. Modern catalytic methods generally exhibit good tolerance for such functionalities.

Catalytic Borylation Approaches and Their Mechanistic Insights

Catalytic borylation reactions have revolutionized the synthesis of arylboronic acids by providing efficient and selective routes. Understanding the mechanisms of these reactions is key to optimizing existing methods and developing new, more effective catalysts.

Stereoselective and Regioselective C-H Borylation Methodologies

Controlling the site of borylation on an aromatic ring is a significant challenge, especially for substrates with multiple C-H bonds. madridge.org The regioselectivity of iridium-catalyzed C-H borylation is often dictated by steric hindrance, with the boryl group typically being introduced at the least sterically hindered position. madridge.orgillinois.edu For a precursor to this compound, this steric influence would be a key factor in directing the borylation to the desired position.

In addition to steric control, directing groups can be employed to achieve high regioselectivity. These groups coordinate to the metal catalyst and direct the borylation to a specific C-H bond, often in the ortho position. While not directly applicable to the synthesis of this compound where the boryl group is not ortho to a directing group, this strategy highlights the level of control that can be achieved in C-H functionalization.

Computational studies have provided valuable insights into the mechanisms of these reactions, helping to explain the observed regioselectivity. For instance, density functional theory (DFT) calculations have been used to elucidate the catalytic cycle of iridium-catalyzed borylation, identifying the key intermediates and transition states that determine the reaction's outcome. nih.gov

Catalytic C-X Borylation (X = F, Cl, Br, I, OTf) for Arylboronic Acid Derivatives

The catalytic borylation of aryl halides (C-X borylation) is a powerful and versatile method for the synthesis of arylboronic esters. organic-chemistry.org Palladium catalysts are most commonly used for this transformation, and they can effectively couple a wide range of aryl halides and triflates with diboron reagents. nih.govorganic-chemistry.org The reactivity of the aryl halide generally follows the order I > Br > OTf > Cl > F.

Recent advances have led to the development of highly active catalyst systems that can activate even the less reactive aryl chlorides. nih.gov This is significant because aryl chlorides are often more readily available and less expensive than the corresponding bromides and iodides. The synthesis of this compound could potentially start from the corresponding aryl halide, making these catalytic C-X borylation methods highly relevant.

The following table provides a general overview of the reactivity of different leaving groups in catalytic C-X borylation:

| Leaving Group (X) | General Reactivity | Typical Catalyst |

| I (Iodo) | High | Palladium, Rhodium |

| Br (Bromo) | Good | Palladium |

| OTf (Triflate) | Good | Palladium |

| Cl (Chloro) | Moderate | Palladium (with specialized ligands) |

| F (Fluoro) | Low | Specialized catalysts/conditions |

Development of Green Catalytic Systems for Arylation

In line with the principles of green chemistry, there is a growing effort to develop more sustainable catalytic systems for arylation reactions. uniba.it This includes the use of more environmentally benign solvents, lower catalyst loadings, and catalysts based on more abundant and less toxic metals. uniba.itrsc.org

Direct C-H arylation, which avoids the need for pre-functionalized starting materials, is inherently a greener approach as it reduces waste generation. uniba.it Efforts are also being made to perform these reactions in greener solvents, such as water or bio-based solvents, and to develop recyclable catalytic systems. uniba.itrsc.org The development of ruthenium-catalyzed C-H arylation methodologies that can operate at lower temperatures and in a wider range of environmentally friendly solvents is a significant step in this direction. rsc.orgresearchgate.net

Photoredox catalysis has also emerged as a powerful tool for C-H arylation, often proceeding under mild conditions and without the need for external oxidants. nih.gov These light-driven reactions can offer alternative and more sustainable pathways to biaryl compounds, which are often the end products of reactions involving arylboronic acids.

Optimization of Reaction Conditions and Yields for Substituted Arylboronic Acid Synthesis

The successful synthesis of substituted arylboronic acids, such as this compound, is highly dependent on the careful optimization of reaction conditions. The Miyaura borylation is a prominent method for this synthesis, involving the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent. Key parameters that influence the reaction's outcome include the choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand Systems: Palladium catalysts are central to the Miyaura borylation. The combination of a palladium precursor, such as Pd(dba)₂ or [(allyl)PdCl]₂, with a suitable phosphine (B1218219) ligand is critical. For electron-rich or sterically hindered aryl halides, which are structurally analogous to the precursors of this compound, electron-rich and bulky ligands like XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) and RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) have shown to be effective. These ligands stabilize the palladium center and facilitate the catalytic cycle. For instance, the use of a Pd(dba)₂/PCy₃ system has proven effective for the borylation of challenging aryl chlorides and electron-rich aryl bromides rsc.org.

Role of the Base: The choice of base is crucial to prevent the newly formed boronic ester from participating in a subsequent Suzuki-Miyaura coupling with the starting aryl halide, which would reduce the desired product's yield rsc.orgalfa-chemistry.com. Weak bases like potassium acetate (KOAc) are often ideal for this purpose rsc.orgalfa-chemistry.com. However, recent studies have highlighted the efficacy of lipophilic bases, such as potassium 2-ethylhexanoate, which can lead to high yields at milder temperatures and with lower catalyst loadings mdpi.comresearchgate.netorganic-chemistry.org. The careful selection of the base is also critical in one-pot tandem borylation-Suzuki coupling reactions, where the initial borylation is followed by the addition of a stronger base to facilitate the subsequent cross-coupling nih.gov.

Solvent Effects: The solvent plays a significant role in the reaction's efficiency. Polar solvents are known to increase the yield of the Miyaura borylation reaction alfa-chemistry.com. Commonly used solvents include dioxane, DMSO, and toluene rsc.org. Interestingly, recent advancements have demonstrated the feasibility of conducting Miyaura borylations in water at room temperature using micellar catalysis, offering a greener and more efficient alternative to traditional organic solvents nih.gov.

The following interactive table summarizes the optimized reaction conditions for the synthesis of various substituted arylboronic acids, providing insights into achieving high yields.

| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aryl Bromides | (t-Bu3P)2Pd | KOAc | Water (micellar) | Room Temperature | Up to 90% |

| Aryl Chlorides | Pd(dba)2/PCy3 | KOAc | Dioxane | 80 | High |

| Aryl Halides | [(allyl)PdCl]2/XPhos | Potassium 2-ethylhexanoate | Not specified | 35 | High |

| Pyridine-2-sulfonyl fluoride (B91410) | Pd(dppf)Cl2 | Na3PO4 | Dioxane/H2O | 65-100 | 5-89% |

Addressing Challenges in Boronic Acid Moiety Protection During Synthesis

While boronic acids are relatively stable, the boronic acid moiety can be sensitive to certain reaction conditions encountered during multi-step syntheses. Unprotected boronic acids can undergo side reactions such as protodeboronation (loss of the boronic acid group), oxidation, or formation of trimeric boroxines. To circumvent these issues, the boronic acid group is often protected.

Common Protecting Groups: A common strategy is the conversion of the boronic acid to a boronate ester. Pinacol esters are the most widely used protecting groups due to their stability to a range of reaction conditions and their compatibility with chromatographic purification alfa-chemistry.com. They are typically formed by reacting the boronic acid with pinacol.

For enhanced stability, other protecting groups have been developed. N-methyliminodiacetic acid (MIDA) boronates exhibit exceptional stability to a wide range of reagents and conditions, including aqueous workups and chromatography. The MIDA group effectively sequesters the boronic acid's reactivity, which can be restored under mild basic conditions. This "slow-release" strategy is particularly valuable in complex molecule synthesis.

Trifluoroborate salts are another class of protected boronic acids. They are generally crystalline, bench-stable solids and are unreactive in Suzuki-Miyaura couplings until treated with a base. This allows for the presence of a boronic acid functionality while other transformations are carried out on the molecule.

The following interactive table details various protecting groups for boronic acid moieties and their stability characteristics.

| Protecting Group | Structure | Key Stability Features | Deprotection Conditions |

|---|---|---|---|

| Pinacol Ester | Cyclic boronic ester with pinacol | Stable to chromatography, air, and moisture. | Hydrolysis (can be slow) |

| MIDA Boronate | Tricyclic boronate with N-methyliminodiacetic acid | Highly stable to a wide range of reagents and chromatography. | Mild aqueous base (e.g., NaOH, NaHCO3) |

| Trifluoroborate Salt | Anionic tetracoordinate boron with three fluorine atoms | Crystalline, bench-stable solids. Unreactive in cross-coupling without base activation. | Base-mediated hydrolysis to the boronic acid |

Chemical Reactivity and Mechanistic Studies of 4 Ethoxy 2,5 Dimethylphenyl Boronic Acid Analogues

Fundamental Transformations of Boron-Carbon Bonds

The boron-carbon (B-C) bond is the cornerstone of boronic acid reactivity. Its transformation into new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds is a fundamental process in modern organic synthesis. acs.org The electropositive character of boron makes the attached aryl group nucleophilic, rendering it suitable for a variety of cross-coupling reactions. nih.gov

Key transformations involving the B-C bond in arylboronic acids include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl group of the boronic acid with an organic halide or triflate, forming a new C-C bond. It is one of the most powerful methods for constructing biaryl structures. nih.govmolecularcloud.org

Chan-Lam Coupling: This copper-catalyzed reaction forms C-N or C-O bonds by coupling the arylboronic acid with amines, amides, or alcohols. nih.gov

Liebeskind-Srogl Coupling: In this reaction, a thiol ester couples with a boronic acid in the presence of a palladium catalyst to form ketones, demonstrating another facet of C-C bond formation. molecularcloud.org

Protodeboronation: This reaction involves the cleavage of the B-C bond and its replacement with a hydrogen atom. It can occur under various conditions, notably with strong aqueous acids or through catalytic processes. wiley-vch.denih.gov

Hydroboration and Borylation: While more common for creating alkylboronic acids, related processes can modify existing organic frameworks. For instance, the nickel-catalyzed 1,2-arylboration allows for the formal insertion of an alkene into an aryl-boron bond, converting an arylboronic acid into an alkylboronic ester. acs.org

The reactivity of the B-C bond is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the ethoxy and dimethyl groups in (4-Ethoxy-2,5-dimethylphenyl)boronic acid, can modulate the electronic properties and thus the reactivity in these transformations.

Dynamics of Boroxine (B1236090) Formation and Hydrolysis in Aqueous Environments

In the solid state or in anhydrous solvents, arylboronic acids exist in equilibrium with their cyclic anhydrides, known as boroxines. nih.govresearchgate.net This dehydration reaction is reversible, involving the condensation of three boronic acid molecules to form a six-membered B-O-B ring, releasing three molecules of water. nih.gov

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The position of this equilibrium is sensitive to several factors:

Water Content: The presence of water drives the equilibrium toward the boronic acid monomer. The hydrolysis of boroxines in aqueous media is typically very rapid. nih.govresearchgate.net In environments with water vapor, boroxines can decompose quickly. researchgate.net

Substituents: The electronic nature of the substituents on the aryl ring influences the equilibrium. Electron-donating groups, like those present in this compound, tend to favor the formation of the boroxine. clockss.org Conversely, electron-withdrawing groups accelerate the hydrolysis of the boroxine. clockss.org

Thermodynamics: The formation of boroxine from its monomer is often an entropically driven process in solution. clockss.org While the reaction may be enthalpically unfavorable (endothermic), the release of water molecules into the bulk solvent results in a significant entropy gain, which can drive the reaction forward. nih.govclockss.org Computational studies have confirmed that boroxine formation from various aryl boronic acids is endothermic in both vacuum and aqueous media. nih.gov

| Aryl Substituent (para-) | Equilibrium Constant (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| -OCH₃ | 1.5 | -1.0 | 27 | 94 |

| -CH₃ | 0.86 | 0.40 | 19 | 63 |

| -H | 0.29 | 3.1 | 17 | 47 |

| -Cl | 0.12 | 5.2 | 15 | 33 |

| -CF₃ | 0.032 | 8.5 | 12 | 12 |

Complexation Chemistry of Arylboronic Acids with Anions and Lewis Bases

A defining characteristic of boronic acids is the Lewis acidic nature of the boron atom. wiley-vch.de The sp²-hybridized boron possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base. wiley-vch.demolecularcloud.org This interaction leads to the formation of a more stable, tetracoordinate anionic boronate species. nih.gov

Interaction with Hydroxide (B78521): In aqueous solutions, boronic acids are in equilibrium with their tetrahedral boronate form, R-B(OH)₃⁻. nih.govru.nl The pKa for this equilibrium is typically around 9 but can be influenced by substituents on the aryl ring. nih.govmolecularcloud.org

Complexation with Diols: Boronic acids are well-known for their ability to form reversible covalent complexes with compounds containing 1,2- or 1,3-diol functionalities, such as sugars. nih.gov This reaction forms five- or six-membered cyclic boronate esters and is the basis for their use in carbohydrate sensing and separation.

Interaction with Other Lewis Bases: Arylboronic acids form complexes with a wide range of Lewis bases, including amines, hydrazides, oxyamines, and salicylhydroxamic acids. rsc.orgacs.org The stability of these complexes varies, with some demonstrating rapid and reversible "click" chemistry characteristics. rsc.org For instance, the reaction with salicylhydroxamic acids yields a highly stable conjugate at physiological pH. rsc.org Cationic boranes have shown a strong affinity for anions like fluoride (B91410) and cyanide, which they can extract from aqueous solutions. psu.edu

| Boronic Acid Analogue | Nucleophile | Dissociation Constant (Kd) | Association Constant (Ka) | pH |

|---|---|---|---|---|

| 2-Formylphenylboronic acid (2-FPBA) | Hydrazide | ~0.6 mM | - | Neutral |

| 2-Formylphenylboronic acid (2-FPBA) | Oxyamine | 14 µM | - | Neutral |

| Phenylboronic acid (PBA) | Salicylhydroxamic acid (SHA) | - | 104 M-1 | 7.4 |

Kinetic and Thermodynamic Parameters Governing Boronic Acid Reactions

Understanding the kinetic and thermodynamic parameters of boronic acid reactions is crucial for predicting their behavior and designing applications. Studies have focused on quantifying the rates and driving forces of key processes like diol binding and boroxine formation.

| Sugar | kon (M-1s-1) | koff (s-1) | Binding Constant K (M-1) |

|---|---|---|---|

| D-Fructose | 1650 | 0.17 | 9700 |

| D-Tagatose | 410 | 0.24 | 1700 |

| D-Mannose | 32 | 0.24 | 130 |

| D-Glucose | 15 | 0.22 | 68 |

Thermodynamically, the formation of boroxines from arylboronic acids is governed by a balance between enthalpy and entropy. clockss.org As shown in Table 1, the reaction is endothermic (positive ΔH°) for all tested substituents, meaning it requires an input of energy. However, for electron-donating groups like -OCH₃ and -CH₃, the large positive entropy change (ΔS°) results in a negative Gibbs free energy (ΔG°), making the reaction spontaneous. clockss.org This entropic favorability stems from the release of three water molecules for every boroxine formed. clockss.org

Pathways of Boronic Acid Degradation and Stability Considerations

While generally stable compounds, arylboronic acids can undergo degradation through several pathways, primarily hydrolysis and oxidation. nih.govresearchgate.net Ensuring the stability of boronic acid-containing compounds is a critical consideration, particularly in pharmaceutical applications. nih.gov

Protodeboronation: The cleavage of the B-C bond, replacing the boronic acid group with a hydrogen atom, is a known degradation pathway. This can be facilitated by strong aqueous acids. wiley-vch.de A method for the deliberate deborylation of arylboronic acids using synergistic thiol, Lewis base, and photoredox catalysis has also been developed. nih.gov

Oxidative Degradation: Arylboronic acids are susceptible to oxidation. Studies on peptide boronic acids have shown that in the presence of oxidizing agents like hydrogen peroxide, the boronic acid group can be cleaved to yield the corresponding alcohol. nih.gov This oxidative cleavage is considered a major initial degradation pathway. nih.gov

Hydrolytic Stability: As discussed, boroxines readily hydrolyze to their corresponding boronic acids in the presence of water. researchgate.net The boronic acid form itself is generally stable in aqueous solutions, though extreme pH conditions can promote degradation. researchgate.net

The stability of a specific arylboronic acid like this compound will depend on its formulation and environmental conditions, such as pH, temperature, and the presence of oxidizing agents or water. researchgate.net

Advanced Analytical and Characterization Methodologies for 4 Ethoxy 2,5 Dimethylphenyl Boronic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and electronic properties of (4-Ethoxy-2,5-dimethylphenyl)boronic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Impurity Profiling

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

Structural Elucidation: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethoxy group's methylene and methyl protons, and the two methyl groups on the phenyl ring. The chemical shifts (δ) and spin-spin coupling constants (J) confirm the substitution pattern on the aromatic ring. The broad singlet for the B(OH)₂ protons is also a characteristic feature, although its position can be variable and it may exchange with residual water in the solvent.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. A notable feature in the ¹³C NMR of arylboronic acids is that the carbon atom directly attached to the boron (C-B bond) can sometimes be difficult to detect due to quadrupolar relaxation of the boron nucleus. rsc.orgrsc.org

Impurity Profiling: A significant challenge in the NMR analysis of boronic acids is their tendency to undergo dehydration to form cyclic boroxine (B1236090) trimers. This equilibrium can lead to complex or broad spectra. To overcome this, spectra are often recorded in solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆), which can help break up oligomers. raineslab.com High-resolution techniques can also identify and quantify process-related impurities or degradation products, which is critical for quality control in synthetic applications.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments for substituted benzene rings.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Aromatic CH | ¹H | 6.8 - 7.5 | Singlet | Two distinct singlets are expected for the two aromatic protons. |

| O-CH₂ -CH₃ | ¹H | ~4.0 | Quartet (q) | Coupled to the adjacent methyl protons. |

| O-CH₂-CH₃ | ¹H | ~1.4 | Triplet (t) | Coupled to the adjacent methylene protons. |

| Aromatic-CH₃ | ¹H | 2.2 - 2.5 | Singlet | Two distinct singlets for the two methyl groups. |

| B(OH )₂ | ¹H | 4.0 - 8.0 | Broad Singlet (br s) | Position is concentration and solvent dependent. |

| C -B | ¹³C | 125 - 135 | Singlet | Signal may be broad or have low intensity. |

| Aromatic C -H | ¹³C | 110 - 135 | Singlet | |

| Aromatic C -O | ¹³C | 155 - 165 | Singlet | |

| Aromatic C -CH₃ | ¹³C | 130 - 140 | Singlet | |

| O -CH₂-CH₃ | ¹³C | ~64 | Singlet | |

| O-CH₂-CH₃ | ¹³C | ~15 | Singlet | |

| Aromatic-CH₃ | ¹³C | 15 - 25 | Singlet |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic State Analysis

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule and can be used as a quantitative tool. The aromatic ring in this compound acts as a chromophore, absorbing UV radiation.

Electronic State Analysis: The absorption spectrum is characterized by bands corresponding to π → π* transitions within the benzene ring. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are influenced by the substituents on the ring—the ethoxy, methyl, and boronic acid groups. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted benzene.

Quantification: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This relationship allows for the development of quantitative methods for determining the concentration of this compound in solution, which is useful for reaction monitoring or final product assay. For example, changes in UV absorption upon titration are used to determine the pKa values of substituted phenylboronic acids. nih.gov

Raman Spectroscopy for Boronic Acid Fingerprinting and Identification

Raman spectroscopy is a vibrational spectroscopy technique that provides a detailed molecular fingerprint, complementary to infrared (IR) spectroscopy. ksu.edu.sa It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the C-C framework of the aromatic ring and the boronic acid moiety. ksu.edu.sa

For a vibrational mode to be Raman active, it must involve a change in the polarizability of the molecule. libretexts.org Key characteristic bands for arylboronic acids can be assigned to specific vibrational modes. This "fingerprint" is unique to the molecule's structure and can be used for rapid identification and to distinguish it from related compounds or isomers.

Table 2: Representative Raman Vibrational Modes for Arylboronic Acids Frequencies are based on published data for similar compounds like 3,4-Dichlorophenylboronic acid and may vary for the target compound. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200 - 3400 | Stretching of the hydroxyl groups in B(OH)₂. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the phenyl ring. |

| Ring C=C Stretch | 1580 - 1610 | Phenyl ring stretching vibrations. |

| B-O Stretch | 1340 - 1380 | Symmetric stretching of the boron-oxygen bonds. |

| In-plane O-H Bend | 1180 - 1200 | Bending of the O-H bonds within the plane. |

| C-B Stretch | 1000 - 1100 | Stretching of the carbon-boron bond. |

| Ring Breathing | ~1000 | Symmetric vibration of the entire phenyl ring. |

Hyphenated Chromatographic and Mass Spectrometric Approaches

Combining the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry provides powerful tools for the analysis of this compound.

Ultra-High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS) for High-Throughput Analysis

UHPLC-ESI-MS is a vital technique for the rapid analysis of boronic acids in complex mixtures, such as monitoring the progress of Suzuki coupling reactions. researchgate.net UHPLC utilizes columns with smaller particles, enabling faster separations and higher resolution compared to conventional HPLC. sielc.com

Electrospray ionization (ESI) is a soft ionization technique that allows the boronic acid to be ionized directly from the liquid phase into the gas phase, typically as a deprotonated molecule [M-H]⁻ in negative ion mode. scirp.org One of the key advantages of this approach is its potential for high-throughput analysis, with run times as short as one minute, without the need for sample pre-derivatization, which is often required to avoid dehydration and boroxine formation. researchgate.net Optimized instrument parameters are crucial to minimize the formation of adducts and multimers that can complicate mass spectra. researchgate.net

Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Quantification

For the detection of this compound at very low concentrations, such as when it is considered a potential impurity in a final drug substance, LC-MS/MS is the method of choice. scirp.orgacs.org This technique offers exceptional sensitivity and selectivity.

The methodology typically involves chromatographic separation followed by detection using a tandem mass spectrometer, often a triple quadrupole. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M-H]⁻ of the boronic acid) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process provides a highly specific signal, minimizing interference from the sample matrix.

Methods have been developed for quantifying boronic acids at parts-per-million (ppm) or even picogram per milliliter (pg/mL) levels. acs.orgsciex.com These methods can be applied to underivatized boronic acids, though derivatization can sometimes be used to enhance sensitivity further. scirp.orgacs.org Validation according to International Council for Harmonisation (ICH) guidelines typically demonstrates excellent linearity, accuracy, and precision, making LC-MS/MS suitable for routine quality control in regulated environments. scirp.org

Table 3: Typical Performance Characteristics of an LC-MS/MS Method for Arylboronic Acid Quantification Data is representative of methods developed for similar compounds. scirp.orgsciex.com

| Parameter | Typical Value |

|---|---|

| Ionization Mode | Electrospray (ESI), Negative |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ppm (20 ng/mL) to 10 pg/mL |

| Recovery | 80% - 120% |

| Precision (RSD) | < 15% |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Boron Determination

Inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample, offering high sensitivity and the ability to detect trace and ultra-trace concentrations of elements. sckcen.benih.gov In the context of this compound, ICP-MS is invaluable for the precise quantification of boron content.

The fundamental principle of ICP-MS involves introducing a sample, typically in a liquid form, into an argon plasma, which reaches temperatures of up to 10,000 K. At these extreme temperatures, the sample is desolvated, vaporized, atomized, and ionized. The resulting ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. nih.gov For boron, the two stable isotopes, ¹⁰B and ¹¹B, are measured. nih.gov

A significant challenge in boron analysis by ICP-MS is the "memory effect," where boron from a previous sample adsorbs onto the surfaces of the sample introduction system (nebulizer, spray chamber, and torch) and subsequently leaches out during the analysis of following samples, leading to erroneously high readings. To mitigate this, rigorous washing protocols between samples are essential. The use of a high-purity, dilute acid solution, such as nitric acid, for sample preparation and washout is a common practice. uvm.edu In some cases, specialized sample introduction components and the addition of complexing agents like mannitol can help to reduce boron's interaction with the system surfaces. researchgate.net

Sample preparation for the ICP-MS analysis of this compound involves the complete digestion of the organic matrix to liberate the boron in an inorganic form. This is typically achieved through microwave-assisted acid digestion using a mixture of strong acids, such as nitric acid and hydrogen peroxide. The choice of digestion parameters, including temperature, pressure, and time, is critical to ensure complete decomposition of the organic molecule without loss of volatile boron species.

The following table summarizes typical ICP-MS parameters for boron determination:

| Parameter | Typical Value/Setting |

| RF Power | 1350 W |

| Plasma Gas Flow Rate | 13.4 L/min (Coolant), 0.83 L/min (Auxiliary) |

| Nebulizer Gas Flow Rate | 0.43-0.6 L/min |

| Sample Uptake Rate | 1 mL/min |

| Isotopes Monitored | ¹⁰B and ¹¹B |

| Dwell Time | 5120 µsec |

| Internal Standard | Beryllium (Be) |

Data compiled from various sources for general ICP-MS analysis of boron. uvm.eduresearchgate.net

Strategies for Analyzing Underivatized Boronic Acids in Complex Mixtures

The analysis of boronic acids in complex mixtures without prior derivatization presents unique challenges, primarily due to their polarity and potential for degradation. nih.govresearchgate.net High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for this purpose.

A major hurdle in the reversed-phase HPLC (RP-HPLC) analysis of boronic acids is their susceptibility to on-column hydrolysis, where the boronic acid may interact with residual silanol groups on silica-based columns, leading to peak tailing and poor reproducibility. researchgate.netamericanpharmaceuticalreview.com To address this, several strategies can be employed:

Column Selection : Utilizing columns with low silanol activity or end-capped stationary phases can minimize undesirable interactions. researchgate.netamericanpharmaceuticalreview.com Polymer-based columns or those with novel bonding technologies, such as ethylene-bridged hybrids, can also offer improved performance.

Mobile Phase Optimization : The pH of the mobile phase plays a crucial role. Operating at a low pH can suppress the ionization of the boronic acid, improving retention and peak shape. waters.com Conversely, high pH mobile phases have been used to stabilize certain boronate esters from hydrolysis. nih.govamericanpharmaceuticalreview.com The choice of organic modifier (e.g., acetonitrile or methanol) and buffer system must be carefully optimized. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds like boronic acids. researchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous solvent.

Supercritical fluid chromatography (SFC), often coupled with mass spectrometry (SFC-MS), has emerged as a highly effective technique for the analysis of unstable compounds like boronate esters, which are precursors to boronic acids. acs.org SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a polar co-solvent. This non-aqueous environment can prevent the hydrolysis of sensitive analytes. acs.org

The following table outlines common strategies and their rationales for the analysis of underivatized boronic acids:

| Analytical Technique | Strategy | Rationale |

| RP-HPLC | Use of low-silanol activity columns | Minimizes interaction with residual silanols, reducing peak tailing. researchgate.netamericanpharmaceuticalreview.com |

| Mobile phase pH control (low pH) | Suppresses ionization of the boronic acid, improving retention and peak shape. waters.com | |

| Use of ion-pairing reagents | Can improve retention and peak shape for ionized boronic acids. nih.gov | |

| HILIC | Employment of a polar stationary phase | Enhances retention of highly polar boronic acids. researchgate.net |

| SFC-MS | Use of a non-aqueous mobile phase | Prevents hydrolysis of sensitive boronate esters and boronic acids. acs.org |

Thermal Analysis Techniques for Understanding Solid-State Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the solid-state properties of this compound. robertson-microlit.com These methods provide information on thermal stability, decomposition pathways, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. robertson-microlit.com For boronic acids, TGA is particularly useful for studying dehydration processes. Phenylboronic acids are known to undergo thermal dehydration to form their corresponding boroxines (trimeric anhydrides). wikipedia.org The TGA thermogram would show a mass loss corresponding to the elimination of water molecules. The temperature at which this dehydration occurs provides insight into the thermal stability of the boronic acid. kiche.or.kr

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. robertson-microlit.com DSC can detect endothermic and exothermic transitions, such as melting, crystallization, and decomposition. robertson-microlit.com For this compound, a DSC thermogram would reveal its melting point, which is a key indicator of purity. researchgate.net The enthalpy of fusion can also be determined from the DSC peak. Furthermore, DSC can be used to study polymorphism, the ability of a compound to exist in multiple crystalline forms, as different polymorphs will exhibit distinct thermal behaviors. researchgate.net

The table below summarizes the type of information obtained from TGA and DSC for a boronic acid:

| Thermal Analysis Technique | Information Obtained | Relevance to this compound |

| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature | Characterization of dehydration to boroxine, determination of thermal stability. kiche.or.krtuwien.at |

| Differential Scanning Calorimetry (DSC) | Heat flow as a function of temperature | Determination of melting point, enthalpy of fusion, and identification of polymorphic transitions. tuwien.atresearchgate.net |

Crystallographic Studies for Definitive Structural Validation

In the solid state, phenylboronic acids typically form dimeric structures through hydrogen bonding between the hydroxyl groups of the boronic acid moieties. wikipedia.orgresearchgate.net These dimers can then further assemble into extended hydrogen-bonded networks. researchgate.net The crystal structure of this compound would likely reveal similar intermolecular interactions. The orientation of the ethoxy and dimethylphenyl groups relative to the boronic acid functional group would also be determined. A key parameter is the dihedral angle between the plane of the phenyl ring and the plane of the boronic acid group, which can be influenced by steric and electronic effects of the substituents. nih.gov

The crystallographic data obtained for a substituted phenylboronic acid would typically include the following parameters:

| Crystallographic Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). researchgate.net |

| Space Group | The specific symmetry group of the crystal. researchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. mdpi.com |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. nih.gov |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. nih.gov |

| Hydrogen Bonding Geometry | The distances and angles of intermolecular hydrogen bonds. researchgate.net |

Rigorous Method Validation and Quality Control in Boronic Acid Analysis

For the reliable and accurate analysis of this compound, particularly in regulated environments, rigorous method validation is essential. Analytical methods, such as HPLC, must be validated according to guidelines from organizations like the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range : The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy : The closeness of the test results obtained by the method to the true value.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. acs.org

Quantitation Limit (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. acs.org

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality control (QC) measures are implemented to ensure that the validated method consistently produces reliable results. This involves the routine analysis of QC samples with known concentrations of this compound to monitor the performance of the analytical system. System suitability tests are performed before each analytical run to verify that the chromatographic system is adequate for the intended analysis.

The following table summarizes the key parameters for analytical method validation:

| Validation Parameter | Description |

| Specificity | Differentiates the analyte from other substances. |

| Linearity | Proportionality of signal to analyte concentration. |

| Accuracy | Closeness of results to the true value. |

| Precision | Agreement between repeated measurements. |

| LOD/LOQ | Lowest detectable and quantifiable concentrations. acs.org |

| Robustness | Resilience to small changes in method parameters. |

Supramolecular Chemistry and Materials Science Applications of Arylboronic Acid Derivatives

Reversible Covalent Interactions with cis-Diols and Polyols

The cornerstone of the supramolecular chemistry of (4-Ethoxy-2,5-dimethylphenyl)boronic acid is its ability to form reversible covalent bonds with molecules containing cis-diol or polyol functionalities. This interaction is the basis for its use in a variety of dynamic systems.

Mechanisms of Boronate Ester Formation and Dissociation

The reaction between a boronic acid and a diol to form a cyclic boronate ester is a dynamic equilibrium process. In an aqueous environment, this compound exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The formation of the more stable boronate esters predominantly occurs through the reaction of the tetrahedral boronate species with a diol. researchgate.net

The mechanism of this reaction is a multi-step process that is sensitive to several factors, including the pKa of the boronic acid and the diol, the steric hindrance around the boron atom, and the pH of the solution. nih.gov The presence of an ortho-aminomethyl group in some phenylboronic acids has been shown to enhance their affinity for diols at neutral pH, primarily by lowering the pKa of the boronic acid and facilitating the formation of the reactive tetrahedral species. nih.gov While this compound lacks this specific functional group, the electronic effects of the ethoxy and dimethyl substituents on the phenyl ring influence its acidity and, consequently, its reactivity towards diols.

The dissociation of the boronate ester can be triggered by a change in pH, specifically by lowering the pH, which shifts the equilibrium back towards the free boronic acid and diol. This reversibility is a key feature that is exploited in the design of stimuli-responsive materials. nih.gov

| Factor | Influence on Boronate Ester Formation | Influence on Boronate Ester Dissociation |

|---|---|---|

| pH | Higher pH (above the pKa of the boronic acid) favors formation | Lower pH favors dissociation |

| pKa of Boronic Acid | Lower pKa enhances binding affinity at a given pH | Higher pKa can lead to dissociation at higher pH values |

| Diol Structure | cis-diols with favorable stereochemistry form more stable esters | Less stable esters dissociate more readily |

| Solvent | Aqueous environments are typical, but organic solvents can be used | Changes in solvent polarity can shift the equilibrium |

pH-Responsive Behavior of Boronate-Polyol Complexes

The pH-dependent nature of the boronate ester linkage is a critical aspect of the supramolecular chemistry of this compound. The equilibrium between the boronic acid and the boronate ester is highly sensitive to the concentration of hydroxide (B78521) ions in the solution. nih.gov At a pH above the pKa of the boronic acid, the tetrahedral boronate anion is favored, which readily reacts with polyols to form stable cyclic esters. Conversely, in acidic conditions, the equilibrium shifts towards the trigonal boronic acid, leading to the dissociation of the boronate-polyol complex. mdpi.com

This pH-responsive behavior allows for the design of materials that can assemble or disassemble in response to changes in the acidity of their environment. For instance, hydrogels cross-linked with boronate esters can exhibit controlled swelling or degradation based on the surrounding pH. mdpi.com The specific pKa of this compound, influenced by its ethoxy and dimethylphenyl substituents, will determine the precise pH range over which this transition occurs.

Self-Assembly and Ordered Molecular Architectures

The reversible nature of the boronate ester bond makes this compound a valuable building block for the construction of self-assembling and ordered molecular architectures.

Design and Synthesis of Boronic Acid-Based Supramolecular Gels and Polymers

Supramolecular gels and polymers can be formed by cross-linking polymers containing diol functionalities, such as poly(vinyl alcohol) (PVA), with bifunctional boronic acids. While specific studies on this compound in this context are not widely reported, the general principle involves the formation of dynamic covalent boronate ester cross-links. These "self-healing" hydrogels can dynamically restructure, and their mechanical properties, such as gel strength and relaxation time, can be tuned by altering the pH of the solution. rsc.org

The synthesis of such materials typically involves mixing a solution of the diol-containing polymer with the boronic acid under conditions that favor boronate ester formation, often at a slightly basic pH. dergipark.org.tr The ethoxy and dimethyl groups on the phenyl ring of this compound would be expected to influence the hydrophobicity and steric interactions within the resulting polymer network, thereby affecting its macroscopic properties.

Construction of Layer-by-Layer Assemblies and Microcapsules

The layer-by-layer (LbL) assembly technique can be utilized to construct thin films and hollow microcapsules by sequentially adsorbing polymers with complementary functionalities. While not specifically documented for this compound, the principle of using boronate ester formation as the driving force for LbL assembly has been demonstrated. This would involve the alternating deposition of a polymer bearing boronic acid groups and a polymer with diol functionalities.

Hollow capsules can be prepared by assembling these multilayers onto a sacrificial template, which is subsequently removed. nih.gov The stability and permeability of such capsules could be controlled by the pH of the surrounding medium, owing to the reversible nature of the boronate ester linkages.

Advanced Functional Materials Development

The unique properties of this compound make it a promising component in the development of advanced functional materials. Its ability to participate in reversible covalent interactions allows for the creation of materials with tunable properties. For example, its incorporation into polymers could lead to the development of sensors for diol-containing molecules, such as sugars. The binding of the target analyte would alter the physical or chemical properties of the material, providing a detectable signal.

Furthermore, the responsiveness of boronate ester-based materials to pH changes opens up possibilities for their use in drug delivery systems, where the release of a therapeutic agent can be triggered by the specific pH of a target environment in the body. nih.gov The structural features of this compound, including the presence of the ethoxy group, may also impart desirable solubility and reactivity characteristics for its use in the synthesis of complex organic molecules and materials through reactions like the Suzuki-Miyaura cross-coupling. chemimpex.com

| Compound Name |

|---|

| This compound |

| Poly(vinyl alcohol) |

| 2-formylphenylboronic acid |

| 4-formylphenylboronic acid |

| 4-Aminophenyl boronic acid |

| 3-carboxy-5-nitrophenylboronic acid |

Boronic Acid-Functionalized Nanomaterials (e.g., Nanoparticles, Nanochannels)

There is no available research demonstrating the synthesis or application of nanomaterials, such as nanoparticles or nanochannels, functionalized with This compound . The potential effects of its specific substitution pattern on the properties and performance of such nanomaterials remain unexplored.

Development of Smart Sensors for Carbohydrates and Biomolecules

Similarly, there is a lack of research on the development and application of smart sensors based on This compound for the detection of carbohydrates and other biomolecules. The specific electronic and steric effects of the ethoxy and dimethyl groups on the sensing capabilities, such as sensitivity and selectivity, have not been investigated or documented.

Biological and Biomedical Research Investigations of 4 Ethoxy 2,5 Dimethylphenyl Boronic Acid Analogues

Molecular Recognition and Bioconjugation in Biological Systems

The capacity of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is fundamental to their application in biological contexts. nih.govacs.org This interaction allows for the specific targeting and labeling of various biomolecules and cellular structures.

Boronic acids are well-recognized for their ability to interact with the diol groups present in sugars and glycoproteins. nih.gov This has led to their development as synthetic lectin mimetics for glycan analysis. acs.org A particularly important target in biological systems is sialic acid, a sugar residue often found at the terminal positions of glycan chains on cell surfaces. rsc.orgmdpi.com The expression level of sialic acid is notably higher on cancer cells compared to normal cells, making it a key biomarker for tumor identification. nih.govrsc.org

Research has shown that while many phenylboronic acids can bind to sialic acid, this interaction can be weak, with binding constants around 40 M⁻¹. nih.gov However, specific structural modifications to the boronic acid molecule can enhance both affinity and selectivity. For instance, certain heterocyclic boronic acids have demonstrated unusually high affinity and selectivity for sialic acids, with these interactions strengthening under the acidic pH conditions often found in tumor microenvironments. nih.gov This pH-dependent binding offers a strategy for targeted interactions in cancerous tissues. nih.govnih.gov Mass spectrometry studies have confirmed that synthetic arylboronic acid derivatives can bind to several biologically important carbohydrates, including sialic acid, fucose, glucose, and galactose, by forming boronate diesters in alkaline aqueous solutions. nih.gov This selective recognition of cell-surface glycans, like sialyl Lewis X which is a known tumor cell marker, makes boronic acid-based probes promising candidates for labeling cancer cells. nih.govrsc.org

The unique reactivity of boronic acids has been harnessed for the site-selective modification and labeling of proteins and cell surface components, a field known as bioorthogonal chemistry. researchgate.netnih.gov These strategies are crucial for studying protein function, tracking biological processes, and developing targeted therapies.

Several key strategies for bioconjugation using boronic acids have been developed:

Boronate Ester Formation: This involves the reaction between a boronic acid and a 1,2-cis-diol on a target biomolecule, such as a carbohydrate moiety on a glycoprotein (B1211001). nih.gov This reversible covalent bonding can be stabilized by optimizing the structure of the boronic acid. rsc.org

Iminoboronate Formation: This reaction occurs between 2-acetyl or 2-formyl-arylboronic acids and molecules containing hydrazine, hydroxylamine, or semicarbazide (B1199961) groups. nih.gov

Suzuki-Miyaura Cross-Coupling: In this approach, boronic acids act as transient groups in palladium-catalyzed reactions to form stable carbon-carbon bonds, effectively labeling proteins that have been modified to include an aryl halide. researchgate.netrsc.org

These methods have been successfully applied to label cell surface proteins and to visualize specific carbohydrate biomarkers. nih.govrsc.org For example, boronic acids conjugated with fluorescent dyes or quantum dots have been used to create sensing and labeling systems for cell surface glycans. rsc.org Furthermore, boronic acids have been incorporated into polymers and peptides to create multivalent probes, which enhance binding affinity and specificity for targets like cell-surface glycans on cancer cells. acs.orgrsc.org A novel approach even uses a boronic acid linked to a protein via a linker that can be cleaved by cellular esterases, allowing for the "traceless" delivery of the native protein into the cell. nih.gov

Exploration of Bioactive Properties and Mechanisms of Action

Beyond their use as molecular tools, boronic acid derivatives, including analogues of (4-ethoxy-2,5-dimethylphenyl)boronic acid, are being investigated for their own intrinsic therapeutic properties. Research has uncovered their potential as anticancer, antibacterial, and antiviral agents. nih.govrsc.org

A significant body of research has focused on the anticancer potential of boronic acid derivatives. nih.govnih.gov These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). nih.govnih.gov For instance, certain arylboronic acid derivatives of indoquinolines were found to inhibit the proliferation of human breast cancer cells (MDA-231). nih.gov Similarly, chalcone-boronic acid analogues have demonstrated potent antiproliferative activity against a range of human cancer cell lines. nih.gov

The mechanisms behind these anticancer effects are varied. One of the most well-known is the inhibition of the proteasome, a cellular complex responsible for degrading proteins. nih.govnih.gov The boronic acid moiety of these compounds can form a stable complex with the active site of the proteasome, disrupting its function and leading to an accumulation of damaged proteins that triggers apoptosis. nih.govnih.gov Other boronic acid derivatives act on different targets. For example, some analogues of the natural antimitotic agent combretastatin (B1194345) A-4 have been developed to improve solubility while retaining the ability to prevent cellular division. nih.gov Another strategy involves the inhibition of the MDM2 oncoprotein, which is overexpressed in some breast cancers, leading to selective toxicity towards cancer cells. nih.gov

Table 1: Antiproliferative Activity of Selected Boronic Acid Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Arylboronic acid derivatives of indoquinolines | MDA-231 (Breast) | Inhibited proliferation at 5 μM concentration. | nih.gov |

| Chalcone-boronic acid analogue (Compound 36) | Various (e.g., Leukemia, NSCLC, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast) | Potent antiproliferative activity at micromolar and nanomolar concentrations. | nih.gov |

| trans-Resveratrol boronic acid analogue (trans-4) | MCF-7 (Breast) | Inhibited growth and induced a greater pro-apoptotic effect than resveratrol. | nih.gov |

| Dipeptide boronic acid (Compound 15) | U266 (Multiple Myeloma) | Potent proteasome inhibitor (IC50 of 4.60 nM), leading to growth inhibition. | nih.gov |

| Sodium Pentaborate Pentahydrate (NaB) | HCT-116, HT-29, COLO-205 (Colorectal) | Significantly reduced cancer cell viability with minimal cytotoxicity to normal cells. | mdpi.com |

The therapeutic potential of boronic acid derivatives extends to infectious diseases. nih.govrsc.orgnih.govcardiff.ac.uk These compounds have been investigated for their efficacy against a variety of bacterial and viral pathogens. The ability of boronic acids to bind with glycans on bacterial cell surfaces is a key aspect of their antimicrobial activity. researchgate.net

Studies have shown that certain halogenated phenylboronic acids possess both antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio parahaemolyticus and Vibrio harveyi. nih.govfrontiersin.org For example, 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA) were effective at inhibiting bacterial growth and preventing biofilm formation. nih.govfrontiersin.org Other research has identified branched peptides decorated with boronic acid and acridine (B1665455) moieties that exhibit potent antimicrobial activity against Staphylococcus aureus, Candida albicans, and Escherichia coli. acs.org Boron-containing compounds are also being explored as a new class of antibiotics to combat multidrug-resistant pathogens like Pseudomonas aeruginosa by inhibiting essential enzymes such as β-lactamases. news-medical.net The antiviral applications of boronic acids are also an active area of research. nih.gov

Table 2: Antimicrobial Activity of Selected Boronic Acid Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) | Vibrio parahaemolyticus | Antibacterial and antibiofilm activity (MIC of 100 μg/mL). | nih.govfrontiersin.org |

| 2-fluoro-5-iodophenylboronic acid (FIPBA) | Vibrio parahaemolyticus | Antibacterial and antibiofilm activity (MIC of 100 μg/mL). | nih.govfrontiersin.org |

| Branched peptides with boronic acid | S. aureus, C. albicans, E. coli | Potent antimicrobial activity (MICs as low as 1 μg/mL). | acs.org |

| Boronic acid derivatives | Mycobacterium tuberculosis | Identified as promising antimicrobial prototypes. | researchgate.net |

A key mechanism through which boronic acid derivatives exert their anti-proliferative effects is by interfering with the cell cycle, the series of events that take place in a cell leading to its division and duplication. nih.gov By arresting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from multiplying.

Different boronic acid analogues have been found to induce cell cycle arrest at different phases. For example, a dipeptide boronic acid proteasome inhibitor was shown to stop the progression of the cell cycle at the G2/M phase in U266 multiple myeloma cells. nih.gov In another study, a trans-resveratrol boronic acid analogue induced G1 cell cycle arrest in MCF-7 breast cancer cells, which was associated with a significant inhibition of G1 phase-related proteins. nih.gov Similarly, sodium pentaborate pentahydrate caused G2/M cell cycle arrest in colorectal cancer cells. mdpi.com Research on indole-aryl amide derivatives found that one compound caused HT29 colon cancer cells to accumulate in the G0/G1 phase. mdpi.com This ability to halt cell division is a critical component of the anticancer activity of these compounds and is often a precursor to inducing apoptosis. dovepress.com

Role in Pharmaceutical Research and Development

The versatility of the boronic acid moiety has been harnessed in the development of new drugs and in ensuring the safety of pharmaceutical products. Analogues of this compound are of interest for their potential as building blocks for novel therapeutic agents and are also subject to scrutiny as potential impurities in drug manufacturing.

Utility as Precursors and Building Blocks for New Therapeutic Agents

Boronic acids are crucial intermediates in Suzuki-Miyaura coupling reactions, a cornerstone of modern medicinal chemistry for the creation of carbon-carbon bonds to form biaryl compounds. These structures are prevalent in many pharmaceuticals. Beyond their role in synthesis, the boronic acid group itself can act as a pharmacophore, interacting with biological targets.

The development of potent and selective therapeutic agents often relies on the careful design of molecules that can interact specifically with biological targets such as enzymes. Boronic acid derivatives have proven to be effective inhibitors of various proteases. For example, dipeptidyl boronic acids have shown dramatically enhanced potency as proteasome inhibitors compared to their aldehyde counterparts, making them promising candidates for cancer and inflammatory disease treatments. nih.gov

A notable area of research is the development of inhibitors for Factor B, a key serine protease in the alternative pathway of the complement system, which is implicated in several diseases. The discovery of potent Factor B inhibitors, such as LNP023, has highlighted the importance of substituted phenyl groups in achieving high affinity and selectivity. nih.govnih.gov While the direct synthesis of LNP023 from this compound is not explicitly detailed in the primary literature, the structure-activity relationship studies emphasize the role of substitutions on the phenyl ring in optimizing inhibitor potency. This suggests that analogues like this compound could serve as valuable precursors for the synthesis of novel Factor B inhibitors and other therapeutic agents.

Furthermore, boronic acid derivatives are being extensively researched as β-lactamase inhibitors to combat antibiotic resistance. mdpi.comwikipedia.org These inhibitors work by mimicking the transition state of β-lactam hydrolysis, thereby protecting the antibiotic from degradation by bacterial enzymes. wikipedia.org The development of broad-spectrum β-lactamase inhibitors, including those based on boronic acids, is a critical area of research to address the challenge of multidrug-resistant bacteria. frontiersin.org

Table 1: Examples of Boronic Acid-Based Therapeutic Areas and Mechanisms

| Therapeutic Area | Target | Mechanism of Action | Key Structural Feature |

| Oncology | Proteasome | Reversible inhibition of proteasome activity, leading to apoptosis in cancer cells. | Dipeptidyl boronic acid |

| Infectious Diseases | β-lactamases | Covalent, reversible inhibition of the enzyme's active site serine. | Boronic acid transition state mimic |

| Inflammatory Diseases | Factor B | Inhibition of the serine protease activity, blocking the alternative complement pathway. | Substituted phenylboronic acid |

Assessment and Control of Boronic Acids as Potential Genotoxic Impurities in Drug Substances

The increasing use of boronic acids in pharmaceutical synthesis has led to regulatory scrutiny regarding their potential as genotoxic impurities (GTIs) in final drug substances. Some boronic acids have been found to be mutagenic in bacterial assays, raising concerns about their potential carcinogenic risk to humans.

The control of residual boronic acids in active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing. Several strategies are employed to remove these impurities to acceptable levels, typically in the parts-per-million (ppm) range. These methods include:

Scavenging Resins: Polystyrene resins functionalized with diethanolamine (B148213) (DEAM-PS) or catechol can effectively scavenge boronic acids from reaction mixtures.

Basic Washes: The acidic nature of boronic acids allows for their removal from organic solutions of the API through extraction with aqueous basic solutions.

Crystallization: Selective crystallization of the API can be an effective method to purge residual boronic acid impurities.

Protodeboronation: In some cases, the boronic acid group can be intentionally cleaved from the aromatic ring under specific reaction conditions, converting it to a non-genotoxic deboronated arene.

The development of sensitive analytical methods is crucial for the detection and quantification of boronic acid impurities at trace levels to ensure the safety and quality of pharmaceutical products.

Diagnostic Research Applications

The ability of boronic acids to reversibly bind to cis-1,2- and cis-1,3-diols forms the basis of their application in diagnostics, particularly for the detection of carbohydrates and glycated proteins. nih.gov

Design of Biosensors for Glycoproteins and Other Biomarkers

Glycoproteins are proteins that contain oligosaccharide chains (glycans) attached to their polypeptide backbone. Changes in the levels and structures of glycoproteins are associated with various diseases, including cancer and inflammation, making them important biomarkers. nih.gov

Biosensors utilizing boronic acid derivatives as recognition elements offer a promising approach for the sensitive and selective detection of glycoproteins. mdpi.com The principle of these biosensors lies in the specific covalent interaction between the boronic acid and the cis-diol groups present in the carbohydrate moieties of glycoproteins. nih.gov This interaction can be transduced into a measurable signal, such as an electrochemical or optical response.

For instance, electrodes modified with boronic acids can capture glycoproteins, and this binding event can be detected through various means. One approach involves using multifunctional nanoparticles labeled with boronic acids and other signaling molecules to amplify the detection signal. nih.gov These boronic acid-based biosensors provide a cost-effective and selective alternative to traditional antibody-based immunoassays for glycoprotein detection. nih.gov